molecular formula C4H10ClNO B1292702 Azetidin-3-ylmethanol hydrochloride CAS No. 928038-44-2

Azetidin-3-ylmethanol hydrochloride

Cat. No. B1292702
CAS RN: 928038-44-2
M. Wt: 123.58 g/mol
InChI Key: AQUVQGSNKVDBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-3-ylmethanol Hydrochloride, also known as 3-Azetidinemethanol Hydrochloride, is a chemical compound with the molecular formula C4H9NO·HCl and a molecular weight of 123.58 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

Azetidin-3-ylmethanol Hydrochloride has a simple molecular structure, with a single azetidine ring attached to a methanol group . The presence of nitrogen in the azetidine ring and the hydroxyl group in the methanol contribute to its reactivity.


Physical And Chemical Properties Analysis

Azetidin-3-ylmethanol Hydrochloride is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It should be stored under inert gas to prevent reaction with the environment . .

Scientific Research Applications

Synthesis of New Heterocyclic Compounds

Azetidin-3-ylmethanol hydrochloride is used in the synthesis of new heterocyclic compounds . These compounds contain azetidine and oxetane rings, which are four-membered saturated heterocycles containing one nitrogen or oxygen atom . The synthesis and diversification of these novel heterocyclic amino acid derivatives are achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Development of Human Rhinovirus Inhibitors

Another significant application of Azetidin-3-ylmethanol hydrochloride is in the development of inhibitors for human rhinovirus . Rhinoviruses are the most common viral infective agents in humans and are the predominant cause of the common cold. Developing effective inhibitors can help in the treatment of diseases caused by these viruses .

Research in Heterocyclic Chemistry

Azetidin-3-ylmethanol hydrochloride plays a crucial role in heterocyclic chemistry . It’s used in the synthesis of aza-heterocyclic molecules, which are used for a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Synthesis of Amino Acid Derivatives

Azetidin-3-ylmethanol hydrochloride is used in the synthesis of new azetidine and oxetane amino acid derivatives . These derivatives are synthesized through Aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates .

Synthesis of Functionalised 3-Substituted 3-(Acetoxymethyl)Azetidines

Azetidin-3-ylmethanol hydrochloride is used in the synthesis of functionalised 3-substituted 3-(acetoxymethyl)azetidines . These compounds are synthesized through aza-Michael addition with NH-heterocycles .

Synthesis of 3-Substituted 3-(Acetoxymethyl)Oxetane Compounds

Azetidin-3-ylmethanol hydrochloride is also used in the synthesis of 3-substituted 3-(acetoxymethyl)oxetane compounds . These compounds are synthesized in a similar manner to the azetidines, further treated with various (N-Boc-cycloaminyl)amines .

Safety and Hazards

Azetidin-3-ylmethanol Hydrochloride is classified as an irritant . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

azetidin-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c6-3-4-1-5-2-4;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUVQGSNKVDBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647357
Record name (Azetidin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-ylmethanol hydrochloride

CAS RN

928038-44-2
Record name (Azetidin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (azetidin-3-yl)methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-ylmethanol hydrochloride
Reactant of Route 2
Azetidin-3-ylmethanol hydrochloride
Reactant of Route 3
Azetidin-3-ylmethanol hydrochloride
Reactant of Route 4
Azetidin-3-ylmethanol hydrochloride
Reactant of Route 5
Azetidin-3-ylmethanol hydrochloride
Reactant of Route 6
Azetidin-3-ylmethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.